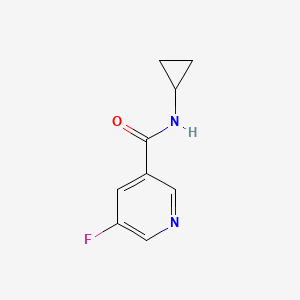

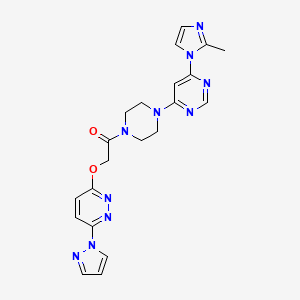

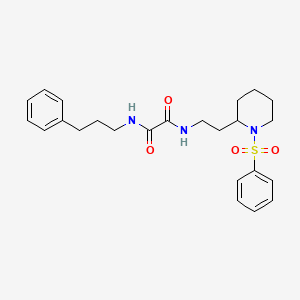

![molecular formula C14H10F2N4O B2917361 2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 1797014-76-6](/img/structure/B2917361.png)

2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a compound with the molecular formula C14H10F2N4O . It is part of a family of pyrazolo[1,5-a]pyrimidines, which have been identified as strategic compounds for optical applications . These compounds have been found to have tunable photophysical properties and simpler, greener synthetic methodologies compared to other fluorophores .

Synthesis Analysis

The synthesis of a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, which includes “this compound”, was achieved through a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of electron-donating groups (EDGs) at position 7 on the fused ring. These EDGs improve both the absorption and emission behaviors of the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C14H10F2N4O) and average mass (288.252 Da) . The compound also has tunable photophysical properties .Applications De Recherche Scientifique

Enaminones as Building Blocks for Synthesis

Enaminones have been utilized as key intermediates for synthesizing substituted pyrazoles with antitumor and antimicrobial activities. This research has led to the development of compounds with inhibition effects against specific cell lines, comparable to those of standard treatments like 5-fluorouracil, highlighting the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy and infection control (S. Riyadh, 2011).

Microwave-Assisted Synthesis for Fused Heterocycles

The microwave-assisted synthesis technique has been applied to create fused heterocycles incorporating a trifluoromethyl moiety, leading to the development of pyrazolo[1,5-a]pyrimidine derivatives. This method offers a novel approach to synthesizing heterocyclic compounds with potential applications in medicinal chemistry (M. Shaaban, 2008).

Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research indicates the therapeutic potential of pyrazolopyrimidine compounds in treating cancer and inflammatory diseases (A. Rahmouni et al., 2016).

Antiavian Influenza Virus Activity

A new route for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles has been developed, showing significant antiviral activities against the bird flu influenza (H5N1). This discovery opens up new avenues for the development of antiviral drugs based on pyrazolo[1,5-a]pyrimidine derivatives (A. Hebishy et al., 2020).

PET Imaging for Tumor Diagnosis

18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential in tumor imaging with positron emission tomography (PET). These derivatives provide insights into designing diagnostic tools for cancer detection (Jingli Xu et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been used in various applications, including as fluorophores for studying the dynamics of intracellular processes .

Mode of Action

It’s known that the pyrazolo[1,5-a]pyrimidines family, to which this compound belongs, exhibits tunable photophysical properties . This suggests that the compound might interact with its targets by influencing their optical characteristics.

Biochemical Pathways

Compounds in the pyrazolo[1,5-a]pyrimidines family have been used in a variety of applications, including ionic or molecular sensing and bioimaging applications , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The pyrazolo[1,5-a]pyrimidines family, to which this compound belongs, is known for its simpler and greener synthetic methodology and tunable photophysical properties , which may influence its bioavailability.

Result of Action

The pyrazolo[1,5-a]pyrimidines family, to which this compound belongs, has been identified as strategic compounds for optical applications , suggesting that they may have significant effects on the optical properties of their targets.

Action Environment

The pyrazolo[1,5-a]pyrimidines family, to which this compound belongs, is known for its tunable photophysical properties , suggesting that environmental factors such as light intensity and wavelength might influence its action.

Propriétés

IUPAC Name |

2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N4O/c1-8-4-13-17-6-10(7-20(13)19-8)18-14(21)11-3-2-9(15)5-12(11)16/h2-7H,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVKXDZHQSUXQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

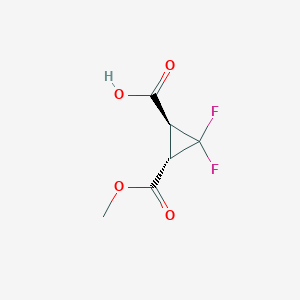

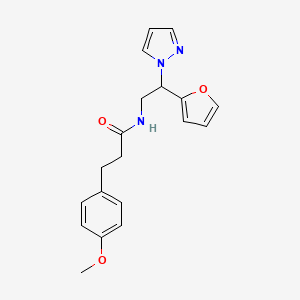

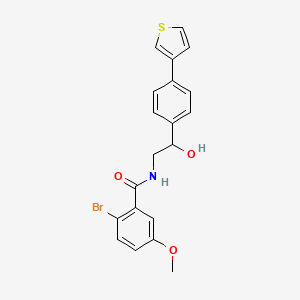

![2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2917285.png)

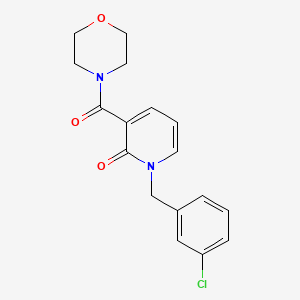

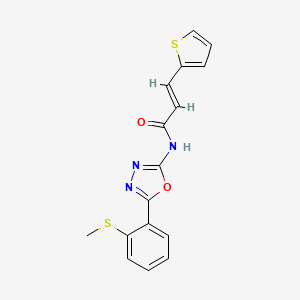

![N-cyclopentyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2917297.png)